3-Amino-1-(2-methylheptyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(2-methylheptyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S/c1-3-4-5-6-8(2)7-11-9(13)12-10/h8H,3-7,10H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQXRRITGZJATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CNC(=S)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development for 3 Amino 1 2 Methylheptyl Thiourea
Retrosynthetic Analysis of the 3-Amino-1-(2-methylheptyl)thiourea Scaffold
A retrosynthetic analysis of this compound (C9H21N3S) reveals several potential synthetic disconnections. The most logical approach involves breaking the carbon-nitrogen bonds of the thiourea (B124793) core. This leads to two primary precursor fragments: 2-methylheptan-1-amine and a suitable aminothiocarbonylating agent. The latter can be derived from hydrazine (B178648) and a thiocarbonyl source. This strategy simplifies the synthesis into the formation of key C-N bonds from readily available starting materials.
Classical Thiourea Synthesis Approaches Applicable to this compound
Several classical methods for thiourea synthesis can be adapted for the preparation of this compound.
Condensation Reactions Utilizing Primary Amines and Isothiocyanates
A widely employed and generally efficient method for synthesizing unsymmetrical thioureas is the condensation of a primary amine with an isothiocyanate. nih.gov In the context of this compound, this would involve the reaction of 2-methylheptan-1-amine with amino isothiocyanate. However, the direct use of amino isothiocyanate can be challenging due to its potential instability. An alternative is to use a protected form, such as a carbamoyl-protected isothiocyanate, which can later be deprotected. organic-chemistry.org The reaction of primary amines with isothiocyanates is typically straightforward and proceeds with high selectivity. nih.govacs.org
The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiocyanate group, followed by a proton transfer to yield the thiourea derivative.
Reactions Involving Amines and Carbon Disulfide Intermediates
Alternatively, a one-pot synthesis can be achieved by reacting the primary amine, in this case, 2-methylheptan-1-amine, with carbon disulfide in the presence of a suitable activating agent and a source of the amino group, such as hydrazine. This method avoids the isolation of the potentially unstable isothiocyanate intermediate. acs.org The reaction of primary amines with carbon disulfide has been shown to proceed efficiently under various conditions, including in aqueous media. organic-chemistry.orgacs.org
Green Chemistry Approaches in Thiourea Synthesis Relevant to the Compound
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Several green chemistry approaches are applicable to the synthesis of thioureas, including this compound.
One notable approach is the use of water as a solvent. organic-chemistry.orgacs.org Aqueous synthesis of thioureas from amines and carbon disulfide has been demonstrated to be efficient for both symmetrical and unsymmetrical derivatives. organic-chemistry.orgacs.org This method offers advantages such as operational simplicity, easy product isolation, and the avoidance of toxic volatile organic compounds (VOCs). organic-chemistry.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.gov The reaction of amines with carbon disulfide on the surface of alumina (B75360) under solvent-free microwave irradiation provides a rapid and efficient route to symmetrical N,N'-disubstituted thioureas. researchgate.net This methodology could potentially be adapted for the synthesis of this compound.
Furthermore, the use of deep eutectic solvents (DES) as both a catalyst and a reaction medium presents a promising green alternative. rsc.org A process utilizing choline (B1196258) chloride/tin(II) chloride has been developed for the synthesis of monosubstituted thioureas from thiourea as the thiocarbonyl source, offering moderate to excellent yields and the potential for solvent recycling. rsc.org The use of cyrene, a bio-based solvent, has also been reported as a green alternative to traditional solvents like THF in thiourea synthesis. nih.gov
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters to consider include the choice of solvent, temperature, and catalyst.
Solvent Effects on Synthetic Efficiency
The choice of solvent can have a profound impact on the efficiency of thiourea synthesis. While traditional organic solvents like acetone (B3395972) and dichloromethane (B109758) have been widely used, recent studies have highlighted the benefits of greener alternatives. nih.govresearchgate.net
As previously mentioned, water has emerged as a viable and sustainable solvent for the synthesis of thioureas from amines and carbon disulfide. organic-chemistry.orgacs.org The solubility of the reactants in water can influence the reaction rate and selectivity. organic-chemistry.org For instance, in the reaction of isothiocyanates with amines, the physical nature and solubility of the reagents in water are key factors. organic-chemistry.org
The use of N,N-dimethylformamide (DMF) has been shown to be an efficient solvent in the carbon tetrabromide promoted reaction of primary amines with carbon disulfide. lnu.edu.cn In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, can offer significant advantages in terms of efficiency and environmental impact. researchgate.net The choice of solvent can also affect the conformational equilibria of thiourea catalysts, which in turn influences their catalytic activity. researchgate.net Therefore, a careful screening of solvents is necessary to identify the optimal conditions for the synthesis of this compound.
| Synthetic Method | Key Reagents | General Conditions | Potential Advantages | Relevant Research |
| Condensation Reaction | 2-methylheptan-1-amine, Amino isothiocyanate (or protected form) | Typically in an organic solvent at room temperature or with gentle heating. | High selectivity, often high yields. | nih.govacs.org |
| Carbon Disulfide Method | 2-methylheptan-1-amine, Carbon disulfide, Hydrazine | Can be a one-pot reaction, often requires a base or activating agent. | Avoids isolation of potentially unstable isothiocyanates. | nih.govacs.org |
| Green Synthesis (Aqueous) | 2-methylheptan-1-amine, Carbon disulfide, Hydrazine | Reaction performed in water. | Environmentally friendly, simple workup. | organic-chemistry.orgacs.org |
| Green Synthesis (Microwave) | 2-methylheptan-1-amine, Carbon disulfide | Solvent-free or on a solid support (e.g., alumina) under microwave irradiation. | Rapid reaction times, high efficiency. | researchgate.net |
Temperature and Pressure Influence on Reaction Kinetics
The influence of pressure is more pronounced in reactions involving gaseous reactants or where a significant change in volume occurs. While the synthesis of this compound is typically conducted in the liquid phase, high-pressure conditions can be employed to enhance reaction rates, particularly for less reactive substrates. By increasing the pressure, the concentration of the reacting species is effectively increased, leading to a higher probability of successful molecular interactions.
| Parameter | Effect on Reaction Kinetics | General Conditions for Thiourea Synthesis |
| Temperature | Increased temperature generally increases the reaction rate. | Room temperature to moderate heating (e.g., 40-80 °C) is often sufficient. |
| Pressure | Increased pressure can increase the reaction rate, especially for less reactive starting materials. | Atmospheric pressure is typical; high pressure may be used in specific cases to improve yield and rate. |
Catalyst Application in Enhancing Synthetic Pathways
While many thiourea syntheses can proceed without a catalyst, the use of catalysts can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. Both basic and acidic catalysts have been employed in the synthesis of thiourea derivatives.
Basic catalysts, such as triethylamine (B128534) or pyridine, can deprotonate the amine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isothiocyanate. This is a commonly employed strategy to accelerate the formation of thioureas.
Acidic catalysts, on the other hand, can activate the isothiocyanate group, making it more susceptible to nucleophilic attack. However, the use of acid catalysts must be carefully controlled, as they can also protonate the amine reactant, rendering it non-nucleophilic.
For the synthesis of complex thiourea architectures, organocatalysts, including thioureas themselves, have emerged as powerful tools. These catalysts can operate through a variety of mechanisms, including hydrogen bonding, to activate substrates and control stereoselectivity.
| Catalyst Type | Mechanism of Action | Examples |
| Basic Catalysts | Increase the nucleophilicity of the amine. | Triethylamine, Pyridine, Diisopropylethylamine |
| Acidic Catalysts | Activate the isothiocyanate group. | Lewis acids, Brønsted acids |
| Organocatalysts | Activate substrates through mechanisms like hydrogen bonding. | Thiourea derivatives, Schreiner's catalyst |
Advanced Synthetic Strategies for Complex Thiourea Architectures
The development of advanced synthetic methodologies has provided new avenues for the efficient and controlled synthesis of complex thioureas like this compound.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained significant traction as a method to dramatically reduce reaction times, often from hours to minutes. This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and, consequently, a significant acceleration of the reaction rate. The synthesis of thiourea derivatives has been shown to be highly amenable to microwave irradiation, often resulting in higher yields and purity compared to conventional heating methods. This approach offers a green and efficient alternative for the production of this compound.
Flow Chemistry Methodologies for Continuous Production
Flow chemistry, or continuous flow synthesis, involves the continuous pumping of reactants through a reactor. This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for straightforward scalability. For the synthesis of thioureas, flow chemistry allows for the rapid and efficient mixing of the amine and isothiocyanate streams, often with in-line purification, leading to a continuous output of the desired product. This approach is particularly well-suited for the large-scale, industrial production of this compound.
Stereoselective Synthesis of Chiral Thiourea Derivatives
The "2-methylheptyl" fragment of this compound contains a chiral center, meaning the molecule can exist as two enantiomers. The stereoselective synthesis of a single enantiomer is often crucial, as different enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically pure chiral thioureas can be achieved through several strategies. One common approach involves the use of a chiral starting material, such as an enantiomerically pure 2-methylheptylamine, which would then be converted to the corresponding isothiocyanate before reaction with hydrazine.
Alternatively, asymmetric catalysis can be employed to introduce the desired stereochemistry during the synthesis. Chiral catalysts can be used to control the facial selectivity of the nucleophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer of the final thiourea product. The development of such stereoselective methods is a key focus in modern organic synthesis.
| Advanced Strategy | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Offers a faster and potentially higher-yielding route to the target compound. |
| Flow Chemistry | Precise control, scalability, enhanced safety, continuous production. | Ideal for efficient and large-scale manufacturing. |
| Stereoselective Synthesis | Production of single enantiomers with defined stereochemistry. | Crucial for obtaining specific enantiomers of the chiral target molecule. |
Advanced Structural Characterization and Conformational Analysis of 3 Amino 1 2 Methylheptyl Thiourea
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of 3-Amino-1-(2-methylheptyl)thiourea. Each method offers unique insights into the molecule's electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the nitrogen atoms (N-H) would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. Specifically, the protons of the terminal amino group (-NH₂) and the secondary amine (-NH-) are anticipated to resonate in the downfield region. researchgate.net The protons of the 2-methylheptyl group would exhibit characteristic splitting patterns: a doublet for the terminal methyl groups, multiplets for the methine (CH) and methylene (B1212753) (CH₂) protons along the chain, and a distinct multiplet for the CH proton at the chiral center. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. A key signal is the thiocarbonyl carbon (C=S), which is expected to appear significantly downfield, typically in the range of 180-190 ppm, a characteristic feature of thiourea (B124793) derivatives. spectrabase.com The carbons of the 2-methylheptyl chain will resonate in the upfield aliphatic region.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the 2-methylheptyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=S | - | ~182.0 |
| NH (thioamide) | Broad singlet, ~7.5-8.5 | - |
| NH₂ (amino) | Broad singlet, ~4.5-5.5 | - |
| CH (position 2) | Multiplet | ~45-50 |
| CH₂ (position 1) | Multiplet | ~40-45 |
| CH₃ (on C2) | Doublet | ~15-20 |
| Alkyl Chain (CH₂) | Multiplets, ~1.2-1.6 | ~22-35 |
| Terminal CH₃ | Triplet | ~14.0 |
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. nih.govyoutube.com
FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show strong absorption bands characteristic of the thiourea and amino moieties. Two distinct bands would appear in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the terminal NH₂ group. nih.gov A separate, broader band in a similar region would be attributable to the N-H stretch of the secondary amine. The C-H stretching vibrations of the 2-methylheptyl group would be observed around 2850-2960 cm⁻¹. The key thiocarbonyl (C=S) stretching vibration is expected to appear in the fingerprint region, typically between 700 and 850 cm⁻¹, although its position can be coupled with C-N stretching modes.
Raman Spectroscopy: Raman spectroscopy, a complementary technique, is particularly useful for observing symmetric and non-polar bonds. youtube.com The C=S stretching vibration often produces a strong signal in the Raman spectrum. Furthermore, the carbon-carbon backbone vibrations of the alkyl chain are typically more prominent in Raman than in FT-IR spectra, aiding in conformational analysis. youtube.com
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch (NH₂) | 3200-3400 | FT-IR |
| N-H Stretch (secondary NH) | 3100-3300 | FT-IR |
| C-H Stretch (alkyl) | 2850-2960 | FT-IR, Raman |
| N-H Bend | 1550-1650 | FT-IR |
| C=S Stretch | 700-850 | FT-IR, Raman |
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. researchgate.net
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound (C₉H₂₁N₃S). This allows for the unambiguous confirmation of its elemental composition.
Fragmentation Patterns: Under techniques like collision-induced dissociation (CID), the molecule is expected to fragment in predictable ways. researchgate.netnih.gov Key fragmentation pathways for thiourea derivatives often involve cleavage of the bonds adjacent to the thiourea core. nih.gov Expected fragmentation could include the loss of the amino group (NH₂) or cleavage of the N-C bond of the alkyl substituent. Fragmentation of the 2-methylheptyl chain itself, particularly at the branching point, would also produce characteristic ions, helping to confirm the structure of the alkyl group. tsijournals.com
Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 204.1531 |
| [M-NH₂]⁺ | Loss of the amino group | 188.1276 |
| [C₈H₁₇NHCSNH₂]⁺ | Cleavage of the alkyl chain | Varies |
| [C₈H₁₇]⁺ | 2-methylheptyl cation | 113.1330 |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods define connectivity, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com
To perform X-ray crystallography, a high-quality single crystal of the compound is required. For a compound like this compound, single crystals could likely be grown by slow evaporation of a solution in a suitable organic solvent, such as acetonitrile (B52724) or an ethanol/hexane (B92381) mixture, at a controlled temperature. researchgate.net
Analysis of the crystal structure of related N,N'-substituted thioureas reveals key structural features that can be predicted for this molecule. nih.govrsc.org The central N-C(S)-N core of the thiourea moiety is expected to be essentially planar, a result of the delocalization of pi-electrons across the C=S and C-N bonds. researchgate.net This delocalization gives the C-N bonds partial double-bond character, resulting in shorter bond lengths than typical C-N single bonds.
The C=S bond length is anticipated to be in the range of 1.67-1.71 Å. The C-N bond lengths are expected to be around 1.33-1.35 Å. researchgate.net In the solid state, the molecules are likely to form extensive networks of intermolecular hydrogen bonds. The protons from both the amino (-NH₂) and thioamide (-NH-) groups can act as hydrogen bond donors, with the sulfur atom of the thiocarbonyl group acting as a primary hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded dimers or infinite chains, which are common packing motifs for thiourea derivatives. researchgate.netnih.gov
Predicted Solid-State Structural Parameters for this compound
| Parameter | Predicted Value |
| C=S Bond Length | 1.67 - 1.71 Å |
| C-N Bond Length | 1.33 - 1.35 Å |
| N-C-N Bond Angle | ~116-120° |
| N-C-S Bond Angle | ~120-122° |
| Intermolecular Interactions | Hydrogen bonding (N-H···S) |
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, thiourea derivatives are well-known for forming extensive networks of hydrogen bonds, which dictate their crystal packing arrangements. mdpi.com For this compound, the primary intermolecular interactions are expected to be N-H···S hydrogen bonds, a characteristic feature of thioureas. nih.gov These interactions typically lead to the formation of dimeric motifs. In the crystal lattice of similar compounds, molecules often link via N-H···S hydrogen bonds to create recognizable patterns, such as the R²₂(8) graph-set motif, which forms a centrosymmetric dimer. nih.govresearchgate.net
Conformational Analysis and Rotational Isomerism
The flexibility of this compound is dominated by hindered rotation around its C-N bonds, which possess significant double-bond character due to electron delocalization across the N-C=S system. sci-hub.se This restricted rotation gives rise to various conformational isomers (rotamers).
Spectroscopic Investigations of Conformational Preferences
Spectroscopic techniques are crucial for identifying the conformational preferences of thiourea derivatives.
Infrared (IR) Spectroscopy : In IR spectra of similar compounds, the N-H stretching vibrations, typically appearing in the 3100–3300 cm⁻¹ region, can provide insight into hydrogen bonding. The C=S stretching vibration, usually found between 1200 and 1300 cm⁻¹, is also a key diagnostic peak. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating molecular structure. In thioureas, the chemical shifts of the N-H protons are sensitive to their conformational environment (cis or trans to the sulfur atom) and participation in hydrogen bonding. researchgate.net For this compound, separate signals would be expected for the protons of the NH-amino and NH-alkyl groups. The thiocarbonyl carbon (C=S) typically resonates in the downfield region of the ¹³C NMR spectrum, often around 180 ppm. mdpi.com
Computational and experimental studies on other alkylthioureas have shown that conformations where the alkyl group is positioned cis to the sulfur atom are generally more stable by 0.4–1.5 kcal/mol compared to the trans forms. acs.org This preference is attributed to a balance of steric and electronic factors.
Table 1: Representative Spectroscopic Data for Thiourea Derivatives This table presents typical spectroscopic signal ranges observed for the functional groups found in thiourea compounds, which are applicable for the characterization of this compound.
| Technique | Functional Group | Characteristic Signal / Chemical Shift | Reference |
| IR | N-H Stretch | 3100–3300 cm⁻¹ | |
| IR | C=S Stretch | 1200–1300 cm⁻¹ | mdpi.com |
| ¹H NMR | Thiourea N-H | δ 7.0 - 12.0 ppm (broad singlet) | |
| ¹³C NMR | C=S (Thiocarbonyl) | δ ~180 ppm | mdpi.com |
Dynamic Nuclear Magnetic Resonance Studies
Dynamic Nuclear Magnetic Resonance (DNMR) is the principal technique for quantifying the energetics of rotational isomerism. By recording NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of rotation around the C-N bonds becomes fast on the NMR timescale. sci-hub.secapes.gov.br
For an unsymmetrically substituted molecule like this compound, the free energy barriers (ΔG‡) for rotation about the two different C-N bonds would be distinct. capes.gov.br Research on similar compounds has shown that the C-N bond connected to the more sterically demanding substituent typically exhibits a higher barrier to rotation. sci-hub.secapes.gov.br The rotation around the C-N bonds in alkyl thioureas is generally more hindered than in the unsubstituted thiourea molecule. acs.org DNMR studies would allow for the calculation of these rotational energy barriers, providing quantitative data on the molecule's conformational stability and dynamics in solution. capes.gov.br
Steric Hindrance and Alkyl Chain Conformations
The concept of steric hindrance is central to understanding the conformational behavior of this compound. youtube.com The bulky 2-methylheptyl group imposes significant spatial constraints that influence both the rotational barriers of the thiourea core and the preferred conformations of the alkyl chain itself. libretexts.org
Theoretical and Computational Investigations on 3 Amino 1 2 Methylheptyl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 3-Amino-1-(2-methylheptyl)thiourea, offering a detailed view of its electronic structure and energetic characteristics.
These calculations would optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The 2-methylheptyl group, with its multiple rotatable bonds, introduces significant conformational flexibility, which would be a key focus of such a study. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, would also be determined, highlighting the regions of the molecule that are electron-rich (like the sulfur and nitrogen atoms) and electron-poor, which are crucial for understanding its reactivity.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea (B124793) Derivative Core
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.68 | - | - |
| C-N1 | 1.38 | - | - |
| C-N2 | 1.39 | - | - |
| N1-C(heptyl) | 1.47 | - | - |
| N2-N3 | 1.41 | - | - |
| N1-C-N2 | - | 118.5 | - |
| C-N1-C(heptyl) | - | 123.0 | - |
| C-N2-N3 | - | 119.0 | - |
| H-N-C=S | - | - | ~180 (anti) or ~0 (syn) |
Note: This table is illustrative and based on general data for thiourea derivatives. Specific values for this compound would require dedicated computational studies.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic information. For this compound, these calculations would be valuable for determining the relative energies of different conformers, particularly those arising from the rotation of the 2-methylheptyl chain. researchgate.net
Understanding the energetic landscape is crucial for identifying the most stable conformations and the energy barriers between them. This information helps in predicting the dominant shapes the molecule will adopt under different conditions. While specific ab initio energetic profiles for this compound are not published, studies on simpler thiourea molecules have shown that the planar C2v conformation is often a saddle point, with non-planar C2 conformations being the global minima.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich thiourea moiety, specifically the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the thiocarbonyl (C=S) group, suggesting this is the site for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For thiourea derivatives, the HOMO-LUMO gap is a key indicator of their biological and chemical activity.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiourea Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and based on general data for thiourea derivatives. The actual values for this compound would depend on the specific computational method and basis set used.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the surrounding environment.
The 2-methylheptyl chain in this compound is long and flexible, leading to a vast conformational space. MD simulations can be employed to explore these different conformations by simulating the motion of the atoms over time. Such simulations would reveal the preferred orientations of the heptyl chain and the frequency of transitions between different conformational states. This information is crucial for understanding how the shape of the molecule might influence its interactions with biological targets or its packing in a solid state.
The conformation and dynamics of this compound can be significantly influenced by the solvent environment. MD simulations in different explicit solvents (e.g., water, ethanol, chloroform) can provide a detailed picture of these effects. acs.orgnih.govacs.org Solvents can form hydrogen bonds with the amino and thiourea groups, which can stabilize certain conformations over others. nih.gov For instance, in a polar protic solvent like water, it is expected that the solvent molecules would form a structured shell around the polar head of the molecule. In contrast, in a nonpolar solvent, the flexible heptyl chain would have more freedom to adopt various conformations. These simulations can also reveal how the solvent affects the dynamics of the molecule, such as the rate of conformational changes. acs.orgacs.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be instrumental in the structural elucidation and characterization of novel compounds. For thiourea derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating various spectroscopic data with a high degree of accuracy. mdpi.com
Simulated NMR Spectra for Comparison with Experimental Data
While no specific simulated Nuclear Magnetic Resonance (NMR) spectra for this compound have been found in the reviewed literature, the methodology for such simulations is well-established for related compounds. Typically, the process involves optimizing the molecular geometry of the compound using a selected DFT functional and basis set. Following optimization, the NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.goviu.edu.sa The resulting theoretical chemical shifts can then be compared with experimental data to validate the proposed structure.
For other thiourea derivatives, researchers have successfully correlated experimental and calculated ¹H and ¹³C NMR chemical shifts, providing confidence in the computational models. researchgate.netresearchgate.netresearchgate.net These studies often reveal that the choice of solvent in the computational model can significantly influence the accuracy of the predicted chemical shifts, highlighting the importance of considering environmental effects.
Although a direct comparison with simulated data is not possible, experimental NMR data for this compound has been reported.
Table 1: Experimental NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 6.82 | br s | - | NH₂ |
| ¹H | 7.15 | br s | - | NH |
| ¹H | 3.35 | m | - | N-CH |
| ¹H | 1.55 | d | 6.8 Hz | CH₃ |
| ¹H | 1.20–1.45 | m | - | heptyl CH₂ |
| ¹³C | 181.5 | - | - | C=S |
| ¹³C | 45.2 | - | - | N-CH |
| ¹³C | 22.4 | - | - | CH₃ |
| ¹³C | 29.1–37.8 | - | - | heptyl CH₂ |
Source: Data derived from publicly available information. It is important to note that the original source for this data was a commercial vendor website and has been repurposed here for illustrative purposes.
Vibrational Frequency Calculations and Assignment
Theoretical vibrational frequency analysis is a crucial tool for interpreting infrared (IR) and Raman spectra. For thiourea derivatives, DFT calculations are routinely used to predict the vibrational modes. researchgate.net The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method.
Studies on similar molecules demonstrate that the calculated vibrational spectra show good agreement with experimental Fourier Transform Infrared (FT-IR) spectra, aiding in the assignment of key vibrational bands such as N-H, C=S, and C-N stretching and bending modes. mdpi.comnih.gov For instance, in many thiourea derivatives, the C=S stretching vibration is a key characteristic band in the IR spectrum.
A comprehensive vibrational analysis of this compound would require dedicated computational studies. Such an analysis would involve calculating the potential energy distribution (PED) to provide a detailed assignment of each vibrational mode to the corresponding atomic motions within the molecule.
Computational Studies of Reaction Mechanisms Involving the Compound
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those involving thiourea derivatives. These studies can provide insights into reaction pathways, transition states, and activation energies, which are often difficult to determine experimentally.
For various thiourea compounds, computational studies have been employed to investigate their role in different reactions, such as in catalysis or in their synthesis. nih.govrsc.org For example, DFT calculations can be used to model the reaction of an isothiocyanate with an amine to form a thiourea derivative, identifying the key intermediates and transition states along the reaction coordinate. Such studies can help in optimizing reaction conditions to improve yields and selectivity.
Furthermore, computational models can be used to understand the reactivity of the thiourea moiety itself. The sulfur atom can act as a nucleophile, and the nitrogen atoms can participate in hydrogen bonding, both of which can be modeled computationally to predict how the molecule will interact with other reagents. A detailed computational study of the reaction mechanisms involving this compound would provide a deeper understanding of its chemical behavior and potential applications.
Chemical Reactivity and Mechanistic Pathways of 3 Amino 1 2 Methylheptyl Thiourea
Protonation and Deprotonation Equilibria
The ability of 3-amino-1-(2-methylheptyl)thiourea to accept or donate a proton is fundamental to its chemical character and dictates its behavior in various chemical environments.
Thiourea (B124793) and its derivatives are known to be basic compounds. wikipedia.org The primary site of protonation is the sulfur atom of the thiocarbonyl group, a characteristic that has been confirmed by X-ray crystallography of protonated thiourea, which shows a planar [HSC(NH2)2]+ cation. wikipedia.org This preference for S-protonation is attributed to the formation of a resonance-stabilized cation.
The acidity of thioureas is associated with the N-H protons. The deprotonation of these protons is influenced by the nature of the substituents on the nitrogen atoms. researchgate.net In the case of this compound, the presence of both N-H and -NH2 protons introduces multiple potential sites for deprotonation under sufficiently basic conditions. The tautomeric equilibrium between the thione and thiol forms also plays a crucial role in the acidic character of thioureas. acs.org
The pKa values of thiourea derivatives are sensitive to the electronic effects of their substituents. researchgate.net Electron-donating groups, such as alkyl groups, generally increase the electron density on the nitrogen atoms, making the N-H protons less acidic (higher pKa). Conversely, electron-withdrawing groups increase the acidity of the N-H protons (lower pKa).
For this compound:
The 2-methylheptyl group is an electron-donating alkyl group. This would be expected to decrease the acidity (increase the pKa) of the adjacent N-H proton compared to unsubstituted thiourea.
While specific pKa values for this compound are not available, a comparative look at the pKa values of other substituted thioureas can provide an estimation.
| Compound | Substituent Type | Reported pKa(s) | Reference |
|---|---|---|---|
| Thiourea | Unsubstituted | -1.19 (protonated form) | foodb.ca |
| Phenylthiourea | Aryl (electron-withdrawing) | 9.62 | nih.gov |
| Bis-acyl thiourea derivatives | Acyl (electron-withdrawing) | pKa1: ~3.6-3.9, pKa2: ~7.0-7.1, pKa3: ~11.2-12.3 | dergipark.org.tr |
Data is illustrative and sourced from studies on various substituted thioureas.
Reactions at the Thiocarbonyl Moiety
The thiocarbonyl group is the most reactive site in the this compound molecule, participating in a variety of reactions.
The sulfur atom of the thiocarbonyl group is nucleophilic, readily reacting with electrophiles. A classic example is the reaction with alkyl halides to form S-alkylisothiouronium salts. wikipedia.org This reaction proceeds via nucleophilic attack of the sulfur on the electrophilic carbon of the alkyl halide. wikipedia.org
Conversely, the carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. The reactivity of the thiocarbonyl carbon can be enhanced by activation with electrophiles or through hydrogen bonding. For instance, thiourea can act as a hydrogen-bond donor to activate a carbonyl group, facilitating nucleophilic attack. acs.org In the context of this compound, intramolecular hydrogen bonding between the amino group and the thiocarbonyl sulfur could modulate the reactivity of the thiocarbonyl carbon.
Oxidizing agents readily attack the thiocarbonyl group. For example, hydrogen peroxide oxidizes thiourea to thiourea dioxide. wikipedia.orgyoutube.com Stronger oxidation can lead to the formation of disulfides. wikipedia.org The introduction of bulky substituents on the nitrogen atoms can sometimes allow for the isolation of intermediate thiourea S-oxides, though these are typically reactive intermediates that lead to desulfurized products. nih.gov
Desulfurization, the removal of the sulfur atom from the thiourea backbone, is a common reaction pathway for this class of compounds. wikipedia.org This can be achieved using various reagents and conditions, often involving oxidation or hydrolysis.
The mechanism of desulfurization can be influenced by the substituents. For thioureas with electron-withdrawing groups, such as sulfonylthioureas, desulfurization can be promoted by the hydrolysis of the C-S bond. tandfonline.com This is thought to occur due to the reduced electron density at the thiocarbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. tandfonline.com While the 2-methylheptyl and amino groups in this compound are electron-donating, desulfurization can still be induced under appropriate oxidative or hydrolytic conditions. For example, condensation reactions of thioureas with β-dicarbonyl compounds to form pyrimidines often involve a desulfurization step. wikipedia.org
Reactivity of the Primary Amino Group
The primary amino group (-NH2) at the 3-position of the thiourea backbone introduces another site of reactivity. This group can act as a nucleophile and a base.
In the field of organocatalysis, primary amine-thiourea compounds have emerged as powerful bifunctional catalysts. rsc.org The thiourea moiety can activate electrophiles through hydrogen bonding, while the primary amine can react with carbonyl compounds, such as enals, to form a nucleophilic enamine or an electrophilic iminium ion. rsc.org In such a scenario, the primary amino group of this compound could react with an aldehyde or ketone to form an iminium ion, which then participates in subsequent asymmetric transformations. The steric bulk of the 2-methylheptyl group could play a role in the stereochemical outcome of such reactions.
The amino group can also participate in condensation reactions. For example, the reaction of thiourea with hydrazine (B178648) can lead to the formation of triazole derivatives. wikipedia.org Similarly, the primary amino group of this compound could undergo reactions with various electrophiles, leading to the synthesis of more complex heterocyclic systems.
Stereochemical Implications of the 2-Methylheptyl Moiety in Reactions
The presence of a chiral center at the C-2 position of the methylheptyl group introduces stereochemical considerations into the reactions of this compound. If a reaction does not involve breaking any of the bonds to the chiral center, the configuration of this center will be retained in the product. lumenlearning.com
However, in reactions where new chiral centers are formed, the existing chiral center in the 2-methylheptyl group can exert a diastereoselective influence. This means that one diastereomer of the product may be formed in preference to the other. masterorganicchemistry.com The degree of diastereoselectivity will depend on the proximity of the reacting center to the existing chiral center and the reaction mechanism. For example, in the condensation reaction with a prochiral ketone, the approach of the thiourea nucleophile to the two faces of the ketone can be influenced by the steric bulk of the chiral 2-methylheptyl group, leading to a mixture of diastereomeric products in unequal amounts.
When the reaction itself proceeds through a chiral intermediate or with the use of a chiral catalyst, the stereochemical outcome can be highly controlled, leading to enantioselective or diastereoselective synthesis. nih.govuou.ac.in
Proposed Reaction Mechanisms for Derivative Formation
The formation of derivatives from this compound can proceed through several mechanistic pathways, depending on the reactants and conditions.
Acylation/Alkylation at Nitrogen: These reactions are typically nucleophilic substitution or addition reactions. For acylation with an acid chloride, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Subsequent loss of a proton and the chloride ion yields the acylated product.
Condensation to form Thiazoles (Hantzsch Synthesis): A plausible mechanism for the reaction with an α-haloketone involves the initial S-alkylation of the thiourea to form an isothiouronium salt. This is followed by an intramolecular cyclization where one of the thiourea nitrogens attacks the ketone carbonyl group. The final step is a dehydration to afford the aromatic thiazole (B1198619) ring. researchgate.net
Condensation with Aldehydes: The reaction of thiourea with aldehydes can lead to various products. A proposed mechanism for the formation of 1,3,5-triazine-2,4-dithione derivatives involves the initial reaction of thiourea with the aldehyde, followed by cyclization with another molecule of thiourea or an intermediate. researchgate.net
The amino group at the N-3 position can also influence the reaction pathways, potentially leading to the formation of fused heterocyclic systems or acting as a competing nucleophile. The chiral 2-methylheptyl group is not expected to directly participate in the electronic steps of these mechanisms but will play a crucial role in the stereochemical outcome of reactions that generate new stereocenters.
Coordination Chemistry and Metal Complexation of 3 Amino 1 2 Methylheptyl Thiourea
Ligand Design Principles and Coordination Modes
The design of thiourea-based ligands is predicated on the inherent coordination capabilities of the thiourea (B124793) moiety and the influence of its substituents. Thioureas are known to be structurally versatile ligands due to their ability to act as both sigma-donors and pi-acceptors. nih.govmdpi.com
The thiourea scaffold presents multiple potential coordination sites, primarily the sulfur atom and the two nitrogen atoms. This allows for a variety of coordination modes, as detailed in the table below. The presence of an amino group at the N3 position, as in 3-Amino-1-(2-methylheptyl)thiourea, introduces an additional nitrogen donor, creating the possibility of N-N chelation.
Thiourea derivatives can coordinate to metal ions in several ways:
Monodentate Coordination: Typically, coordination occurs through the soft sulfur atom, which is the most common mode. mdpi.com
Bidentate Chelation: Chelation can occur through the sulfur and one of the nitrogen atoms (S,N-coordination), forming a stable four-membered ring. mdpi.comtandfonline.com With the presence of an additional donor group, such as the amino group in this compound, N,N-chelation is also a possibility.
Bridging Coordination: The thiourea ligand can bridge two metal centers, often through the sulfur atom. mdpi.com
The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea ligand. nih.gov
| Coordination Mode | Donating Atoms | Description | References |
| Monodentate | S | The ligand binds to the metal center solely through the sulfur atom. | mdpi.com |
| Bidentate | S, N | The ligand forms a chelate ring by coordinating through both the sulfur and one of the nitrogen atoms. | mdpi.comtandfonline.com |
| Bidentate | N, N | The ligand, with an additional nitrogen donor, coordinates through two nitrogen atoms. | |
| Bridging | S | The sulfur atom of the thiourea ligand bridges two different metal centers. | mdpi.comoup.com |
This table is generated based on general principles of thiourea coordination chemistry, as specific data for this compound is limited.
The presence of a bulky and branched alkyl chain, such as the 2-methylheptyl group, on one of the nitrogen atoms of the thiourea ligand can exert significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center by:
Dictating the Coordination Mode: A bulky substituent may favor monodentate coordination through the less sterically hindered sulfur atom over bidentate chelation.
Affecting the Number of Coordinated Ligands: The steric hindrance from the branched alkyl chain may limit the number of ligands that can coordinate to a single metal ion.
Inducing Distortions in Geometry: The steric pressure from the 2-methylheptyl group can cause distortions from ideal coordination geometries (e.g., tetrahedral or square planar). Studies on other alkyl thioureas have shown that increasing the steric hindrance of the alkyl substituent can impact the resulting structure and properties of the metal complex. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea derivatives generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. nih.govksu.edu.trresearchgate.net The characterization of these complexes is crucial for determining their structure and properties.
Thiourea derivatives readily form complexes with a variety of transition metals, including copper, nickel, cobalt, zinc, and manganese. mdpi.comksu.edu.trnih.govscientific.net The synthesis of such complexes with this compound would likely follow established procedures, such as the reaction of the ligand with metal chlorides or acetates in a solvent like ethanol. The resulting complexes are often colored and can be isolated as crystalline solids. The stoichiometry of the reaction and the presence or absence of a base can influence whether the thiourea ligand coordinates as a neutral molecule or as a deprotonated anion. mdpi.com
In addition to transition metals, thiourea ligands are also known to coordinate with main group metals. For instance, complexes of lead with thiourea derivatives have been synthesized and characterized. researchgate.net The interaction is typically through the sulfur donor atom, which is a soft base and has a high affinity for soft acid metal ions.
For a hypothetical complex of this compound, crystallographic analysis would reveal:
The coordination mode of the ligand (e.g., monodentate, bidentate, or bridging).
The geometry around the metal center (e.g., tetrahedral, square planar, octahedral).
The specific bond distances between the metal and the donor atoms (M-S, M-N).
The presence of any intramolecular or intermolecular hydrogen bonding, which can be facilitated by the N-H groups of the thiourea and the amino substituent. nih.gov
The table below presents typical bond lengths observed in metal-thiourea complexes, which can serve as a reference for the expected values in complexes of this compound.
| Bond | Typical Bond Length (Å) | Significance | References |
| C=S | 1.69 - 1.74 | The C=S bond length typically increases upon coordination to a metal center, indicating a weakening of the double bond character. | nih.gov |
| C-N | 1.32 - 1.40 | The C-N bond length may decrease upon coordination, suggesting an increase in its double bond character due to electron delocalization. | nih.gov |
| M-S | Varies with metal | The metal-sulfur bond length is dependent on the specific metal ion and its coordination number. | nih.govnih.gov |
This table provides generalized data from the literature on thiourea complexes.
Electronic and Magnetic Properties of Coordination Compounds
The electronic and magnetic properties of metal complexes are fundamentally determined by the identity of the central metal ion, its oxidation state, and the ligand field environment. For the hypothetical complexes of this compound, these properties would be contingent on the specific coordination geometry adopted.
The electronic absorption spectra of such complexes are expected to exhibit bands arising from both internal ligand transitions (π → π*) and ligand-to-metal charge transfer (LMCT). youtube.com More importantly, d-d transitions within the metal center, which are sensitive to the coordination geometry, would be observed in the visible region of the spectrum for transition metal complexes.
The magnetic properties of these complexes are dictated by the number of unpaired electrons on the metal center. doaj.org For instance, a complex with a d⁸ metal ion like Ni(II) could be either diamagnetic, if it adopts a square planar geometry, or paramagnetic with two unpaired electrons in an octahedral or tetrahedral environment. Similarly, a Cu(II) (d⁹) complex is expected to be paramagnetic with one unpaired electron, irrespective of the geometry. The precise magnetic moment can also provide insights into potential magnetic interactions between adjacent metal centers in the solid state.
Below is a table with representative electronic spectral and magnetic data for complexes of analogous N-substituted thiourea ligands, which can serve as a predictive guide for complexes of this compound.
| Complex | Geometry | Magnetic Moment (μB) | Key Electronic Transitions (cm⁻¹) |
| [Ni(L¹)₂] | Square Planar | Diamagnetic | ¹A₁g → ¹B₁g, ¹A₁g → ¹A₂g |
| [Co(L¹)₂] | Square Planar | ~3.0 | d-d transitions ~14,600 |
| [Cu(L¹)₂] | Square Planar | ~1.7 | d-d transitions ~13,100 |
| [Ni(L²)₂Cl₂] | Octahedral | ~3.2 | ³A₂g → ³T₂g(F), ³A₂g → ³T₁g(F) |
| [Co(L²)₂Cl₂] | Octahedral | ~4.5 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F) |
Data compiled from analogous thiourea complexes reported in the literature. L¹ and L² represent various N-substituted thiourea ligands.
Electrochemical Behavior of Metal Complexes
For complexes of this compound, it is expected that the electron-donating nature of the alkyl and amino groups would influence the electron density at the metal center. This, in turn, would affect the ease of oxidation or reduction of the metal. For example, increased electron density from the ligand could make the metal center easier to oxidize (a more negative oxidation potential) and harder to reduce.
The electrochemical response would likely involve a metal-centered redox process. For instance, a Cu(II) complex could exhibit a quasi-reversible or irreversible reduction wave corresponding to the Cu(II)/Cu(I) couple. The specifics of the voltammogram, such as peak separation and current ratios, would provide insights into the electrochemical reversibility and the stability of the reduced species. The presence of the bulky 2-methylheptyl group might also influence the interaction of the complex with the electrode surface, potentially affecting the kinetics of electron transfer.
Organocatalysis and Non Metal Catalysis by 3 Amino 1 2 Methylheptyl Thiourea
Catalyst Design and Immobilization Strategies
The design of effective organocatalysts based on the 3-Amino-1-(2-methylheptyl)thiourea scaffold would draw upon established principles in the broader field of thiourea (B124793) catalysis. Key design considerations involve the strategic placement of functional groups to control reactivity and selectivity.
Catalyst Design:
The structure of this compound features a chiral center at the 2-position of the heptyl chain. This inherent chirality is a crucial starting point for the design of asymmetric catalysts. The development of enantiomerically pure catalysts is paramount for the synthesis of single-enantiomer pharmaceutical compounds. nih.gov
Further design modifications could involve the introduction of bulky or rigid substituents to enhance stereocontrol. For instance, replacing the amino group with a more sterically demanding amine or incorporating the thiourea moiety into a more constrained cyclic structure can create a well-defined chiral pocket around the active site. This pocket would preferentially bind one enantiomer of the substrate, leading to high enantioselectivity in the catalyzed reaction. nih.govnih.gov
Bifunctional catalysts are a significant area of focus. chimia.ch In the case of this compound, the primary amino group can act as a Brønsted base to activate the nucleophile, while the thiourea group activates the electrophile through hydrogen bonding. The spatial relationship between these two functional groups is critical for efficient catalysis and can be tuned through synthetic modifications. nih.gov
Immobilization Strategies:
To enhance the practical utility of organocatalysts, immobilization on solid supports is a widely adopted strategy. This approach facilitates catalyst separation from the reaction mixture, enabling easy recycling and use in continuous flow processes. For this compound, several immobilization techniques could be envisioned:
Polymer Support: The catalyst can be covalently attached to a polymer backbone, such as polystyrene or polyethylene (B3416737) glycol (PEG). nih.gov This is typically achieved by modifying the amino group or another part of the molecule to allow for linkage to the polymer.
Silica (B1680970) Gel: The catalyst can be grafted onto the surface of silica gel, a common and robust solid support.
Magnetic Nanoparticles: Immobilization on magnetic nanoparticles offers a convenient method for catalyst recovery using an external magnet.
The choice of support and the linking strategy can influence the catalyst's activity and stability. It is essential to ensure that the active sites of the catalyst remain accessible to the substrates after immobilization.
Below is a hypothetical data table illustrating the potential performance of an immobilized this compound catalyst in a representative Michael addition reaction, based on typical results for similar thiourea organocatalysts.
Table 1: Hypothetical Performance of Immobilized this compound Catalyst in a Michael Addition Reaction
| Entry | Support | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Polystyrene | Toluene | 25 | 92 | 85 |
| 2 | Silica Gel | Dichloromethane (B109758) | 25 | 88 | 82 |
| 3 | Magnetic Nanoparticles | Tetrahydrofuran | 25 | 95 | 88 |
| 4 | Polystyrene (Recycle 1) | Toluene | 25 | 91 | 84 |
| 5 | Polystyrene (Recycle 2) | Toluene | 25 | 90 | 83 |
Mechanistic Insights into Organocatalytic Activity
The catalytic activity of this compound in organocatalysis is predicated on the principle of dual activation, a cooperative mechanism involving both the thiourea and amino functionalities. chimia.chnih.govorganic-chemistry.org
Dual Activation Mechanism:
Electrophile Activation: The two N-H protons of the thiourea moiety form strong hydrogen bonds with an electrophilic substrate, such as a carbonyl compound or a nitroolefin. wikipedia.org This interaction polarizes the electrophile, increasing its reactivity towards nucleophilic attack. The geometry of this binding is often a key determinant of stereoselectivity.
Nucleophile Activation: Simultaneously, the basic amino group can deprotonate a pronucleophile, such as a malonate ester or a ketone, to generate a more potent nucleophile (an enolate). chimia.ch This Brønsted base catalysis complements the electrophile activation.
The concerted action of these two functionalities within the same molecule brings the activated electrophile and the generated nucleophile into close proximity and in a specific orientation, facilitating the bond-forming step and controlling the stereochemical outcome of the reaction.
Role of Hydrogen Bonding:
The strength and directionality of the hydrogen bonds formed by the thiourea group are central to its catalytic power. wikipedia.org The acidity of the N-H protons can be modulated by the electronic properties of the substituents on the thiourea nitrogen atoms. In this compound, the alkyl substituent has a modest electronic effect.
Computational studies on similar amino-thiourea catalysts have provided detailed insights into the transition states of the catalyzed reactions. These studies often reveal a highly organized, cyclic transition state where the catalyst, electrophile, and nucleophile are all held together by a network of hydrogen bonds. acs.org This pre-organization lowers the activation energy of the reaction and dictates the stereochemistry of the product.
Kinetic Studies:
Kinetic analyses of reactions catalyzed by amino-thioureas typically show a dependence of the reaction rate on the concentrations of both the catalyst and the substrates. These studies can help to elucidate the rate-determining step of the catalytic cycle and provide evidence for the proposed dual activation mechanism. acs.org For instance, a first-order dependence on the catalyst concentration would be consistent with the involvement of a single catalyst molecule in the transition state.
The following table summarizes the key interactions and their proposed effects in the catalytic mechanism of this compound.
Table 2: Mechanistic Roles of Functional Groups in this compound Catalysis
| Functional Group | Type of Interaction | Role in Catalysis |
|---|---|---|
| Thiourea (-NH-CS-NH-) | Hydrogen Bonding | Electrophile Activation |
| Amino (-NH2) | Brønsted Base | Nucleophile Activation |
| 2-Methylheptyl Chain | Steric Hindrance | Enantiocontrol |
Supramolecular Chemistry and Non Covalent Interactions of 3 Amino 1 2 Methylheptyl Thiourea
Hydrogen Bonding Networks in Thiourea (B124793) Structures
The thiourea moiety is a powerful hydrogen-bonding unit, capable of acting as both a hydrogen bond donor, through its N-H protons, and an acceptor, via the sulfur atom of the thiocarbonyl group. mersin.edu.trksu.edu.tr This dual nature facilitates the formation of robust and predictable hydrogen-bonding networks, which are fundamental to the crystal engineering and supramolecular behavior of these compounds. mersin.edu.tr
In the solid state, thiourea derivatives frequently assemble into well-defined patterns. One of the most common motifs is the centrosymmetric dimer, where two molecules are linked by a pair of N-H···S hydrogen bonds, forming a characteristic R22(8) graph set ring motif. nih.gov For 3-Amino-1-(2-methylheptyl)thiourea, this would involve the N-H proton adjacent to the alkyl chain and the thiocarbonyl sulfur.
The general hydrogen bonding capabilities of thiourea derivatives are summarized in the table below.
| Interaction Type | Donor | Acceptor | Common Supramolecular Motif |
| Intermolecular | Thiourea N-H | Thiourea C=S | R22(8) Dimer |
| Intermolecular | Amino N-H | Thiourea C=S or other acceptor | Extended chains or sheets |
| Intramolecular | Amino N-H | Thiourea C=S | S(n) ring |
Host-Guest Chemistry and Molecular Recognition
The directional hydrogen-bonding capabilities of the thiourea group make it an excellent functional unit for the design of synthetic receptors in host-guest chemistry.
Thiourea derivatives are renowned for their ability to act as neutral anion receptors. The acidity of the N-H protons, enhanced by the electron-withdrawing nature of the adjacent thiocarbonyl group, allows them to form strong hydrogen bonds with a wide range of anions. nih.govnih.gov The binding strength is often modulated by the substituents on the thiourea nitrogen atoms.
Studies on various thiourea-based receptors have established a general trend in anion affinity, which is largely influenced by the anion's basicity and geometry. nih.govnih.gov The thiourea-based receptor L2, for example, shows a clear preference for fluoride (B91410) and dihydrogen phosphate (B84403) over other anions. nih.gov It is expected that this compound would exhibit similar behavior, acting as a receptor where both N-H groups of the thiourea core and the terminal amino group can participate in coordinating an anionic guest. The binding process involves the formation of multiple hydrogen bonds between the receptor's N-H groups and the anion. nih.gov
The following table presents typical binding constant data for a representative tripodal thiourea receptor (L2) with various anions in DMSO-d6, illustrating the selective nature of these interactions.
| Anion | Binding Constant (K) / M-1 for Receptor L2 |
| F- | 6450 |
| H2PO4- | 3520 |
| HCO3- | 1250 |
| HSO4- | 350 |
| CH3COO- | 290 |
| SO42- | 150 |
| Cl- | <10 |
| Br- | <10 |
| I- | <10 |
| Data sourced from a study on tris[(4-cyanophenyl)amino]propyl)thiourea (L2). nih.gov |
Beyond charged species, thiourea-based hosts can also bind neutral guest molecules, primarily through hydrogen bonding. nih.gov For this to occur, the guest molecule must possess complementary hydrogen bond acceptor and/or donor sites.
For instance, dendritic hosts functionalized with thiourea end groups have been shown to bind guest molecules that contain a urea (B33335) unit. nih.gov The binding mechanism involves hydrogen bonds forming between the thiourea N-H groups of the host and the carbonyl oxygen of the guest's urea moiety. In the case of this compound, the thiourea and amino N-H groups could effectively bind small, neutral molecules containing carbonyl, hydroxyl, or amino functionalities. The 2-methylheptyl group would contribute to creating a hydrophobic pocket, potentially enhancing the binding of lipophilic guests.
Self-Assembly Phenomena
The directional and predictable nature of non-covalent interactions in thiourea derivatives makes them excellent building blocks for the bottom-up construction of complex supramolecular structures.
Thiourea derivatives have been instrumental in the development of organocatalysis, particularly in reactions that proceed via supramolecular mechanisms. Bifunctional thiourea-amine catalysts are used for the living ring-opening polymerization of lactide. nih.gov In this process, the thiourea moiety activates the lactide monomer's carbonyl group via hydrogen bonding, making it more susceptible to nucleophilic attack. Simultaneously, a tertiary amine group on the catalyst activates the initiating alcohol. nih.govacs.org
While this compound itself contains a primary amine rather than a tertiary one, the fundamental principle of bifunctional activation is relevant. The molecule possesses both a hydrogen-bond donating thiourea group and a basic amino group. This combination could facilitate its self-assembly into chain-like supramolecular polymers, where one molecule activates another in a head-to-tail fashion, or it could be used to catalyze polymerization reactions through a similar cooperative hydrogen-bonding mechanism. researchgate.net
The self-assembly of thiourea derivatives can be programmed to yield a variety of discrete and well-defined nanostructures. nih.govnih.gov By modifying the substituents on the thiourea core, it is possible to control the balance of intermolecular forces and direct the assembly process towards specific architectures.
For example, thiourea derivatives have been used to functionalize nanoparticles, creating hybrid materials with tailored properties. nih.govnih.govrsc.org The thiourea group can mediate the attachment to the nanoparticle surface and also direct the subsequent assembly of these building blocks into larger, ordered structures. The long 2-methylheptyl chain of this compound would impart significant van der Waals interactions, which, in concert with the primary hydrogen bonding network, could lead to the formation of structures like nanofibers, vesicles, or organogels in appropriate solvents. The specific morphology would be highly dependent on factors such as solvent polarity and temperature.
Role of the Alkyl Chain in Controlling Supramolecular Interactions
The steric hindrance introduced by the bulky and branched 2-methylheptyl group is a significant factor in determining the geometry of intermolecular interactions. rsc.org While the thiourea core possesses the intrinsic ability to form robust hydrogen-bonded networks, the alkyl chain can limit the possible conformations and approaches for these interactions. This steric constraint can lead to the formation of specific, well-defined supramolecular motifs over a random, disordered aggregation. For instance, the branching at the second carbon of the heptyl chain can create a pocket that influences how neighboring molecules can pack, potentially leading to chiral recognition or the formation of specific polymorphic crystal structures.
Furthermore, the hydrophobic nature of the 2-methylheptyl chain is a primary driver for the self-assembly of this compound in polar environments. In aqueous solutions or other polar solvents, the hydrophobic chains will tend to aggregate to minimize their contact with the polar solvent molecules, a phenomenon known as the hydrophobic effect. This aggregation can lead to the formation of various supramolecular structures such as micelles, vesicles, or layered assemblies, where the hydrophobic alkyl chains are sequestered in the core, and the polar thiourea and amino groups are exposed to the solvent.
In the solid state, the interplay between the hydrogen bonding of the thiourea headgroups and the packing of the alkyl chains dictates the crystal structure. The 2-methylheptyl chains can interdigitate or align in various ways, leading to different crystalline polymorphs with distinct physical properties. mpg.deresearchgate.netnih.gov The flexibility of the alkyl chain allows for conformational adjustments to optimize both the hydrogen bonding network and the packing density.
To illustrate the potential impact of the alkyl chain on the supramolecular assembly, consider the following hypothetical data comparing the supramolecular characteristics of a short-chain and a long-chain amino-thiourea derivative.
| Parameter | 3-Amino-1-ethylthiourea (Hypothetical) | This compound (Hypothetical) |
| Predominant Intermolecular Interaction | Hydrogen Bonding | Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces |
| Typical Supramolecular Motif | Planar sheets or linear chains | Lamellar structures, micelles (in polar solvents) |
| Solubility in Polar Solvents | High | Low |
| Melting Point | Lower | Higher |
| Critical Micelle Concentration (CMC) | Not applicable | Expected to have a measurable CMC |
This table presents hypothetical data to illustrate the concepts discussed and is not based on experimental results for these specific compounds.
Derivative Synthesis and Functionalization of 3 Amino 1 2 Methylheptyl Thiourea
Chemical Modification of the Amino Group
The terminal hydrazinyl-like amino group (-NH₂) is a primary site for functionalization due to its nucleophilic character. Common modifications include acylation to form amides and sulfonamides, and participation in cyclization reactions to generate heterocyclic systems.
Amide and Sulfonamide Formation
The primary amino group of an aminothiourea can readily react with various acylating and sulfonylating agents to form the corresponding N-acyl (amide) and N-sulfonyl (sulfonamide) derivatives. These reactions are fundamental in organic synthesis for altering the electronic and steric properties of the parent molecule. libretexts.orgnih.govnih.gov
Amide Formation: The reaction of an amine with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides, is a standard method for creating an amide bond. libretexts.orgnih.gov The direct condensation of a carboxylic acid and an amine can be achieved, though it often requires heat or a catalyst. libretexts.orgyoutube.com A more common and efficient laboratory method involves reacting the amine with a more reactive acylating agent like an acid chloride or using coupling reagents. nih.govsemanticscholar.org For instance, reacting 3-amino-1-(2-methylheptyl)thiourea with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding N-acyl-3-amino-1-(2-methylheptyl)thiourea derivative.
Sulfonamide Formation: Sulfonamides are typically synthesized by reacting an amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. youtube.comorganic-chemistry.org This reaction, known as aminosulfonylation, is a robust method for introducing a sulfonyl group. organic-chemistry.org The resulting sulfonamide linkage is known for its stability and presence in many biologically active compounds. nih.govprinceton.edu The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established one-pot procedure. princeton.edunih.gov
| Derivative Type | Reactant for Amino Group | General Reaction Conditions | Resulting Functional Group |
|---|---|---|---|
| Amide | Carboxylic Acid (R-COOH) | Heat or coupling agent (e.g., DCC) | -NH-CO-R |
| Amide | Acid Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine) | -NH-CO-R |
| Amide | Acid Anhydride ((RCO)₂O) | Base or heat | -NH-CO-R |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine) | -NH-SO₂-R |
Derivatization to Heterocyclic Compounds
Thioureas and their amino derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. semanticscholar.orgtandfonline.com The presence of nitrogen and sulfur atoms in the thiourea (B124793) moiety, combined with the terminal amino group, provides the necessary components for various cyclization reactions. Thiosemicarbazides (aminothioureas) are well-known starting materials for heterocycles like thiadiazoles and triazines. bohrium.comresearchgate.netwikipedia.org
For example, reaction with α-haloketones can lead to the formation of aminothiazole rings, a common scaffold in medicinal chemistry. The sulfur atom of the thiourea acts as a nucleophile, displacing the halide, followed by cyclization involving one of the nitrogen atoms. chemicalforums.com Another pathway involves the reaction with acid chlorides or anhydrides, which can lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives under specific conditions. researchgate.net The synthesis of novel N-acyl thiourea derivatives can serve as an intermediate step for creating more complex heterocyclic systems like 1,3-thiazoles and pyrimidines. nih.gov
| Precursor | Reactant | Resulting Heterocycle | Reference |
|---|---|---|---|
| Thiosemicarbazide | Acid Chlorides | 2,5-Disubstituted-1,3,4-thiadiazole | researchgate.net |
| N-Arylthiourea | Chloroacetamide | 2-(N-thiazolidin-2-ene-4-one)-aminobenzothiazoles | nih.gov |
| Aminothiourea | α-Bromoketone | Aminothiazole derivative | chemicalforums.com |
| N-(1,3-benzothiazol-2-yl)-2-chloro acetamide | Thiourea | Imidazole-2-thione | bohrium.comresearchgate.net |
Functionalization of the Thiourea Backbone
The thiourea group itself is a versatile functional handle, capable of undergoing various chemical transformations. wikipedia.org These include the introduction of new functional groups or the complete conversion of the thiocarbonyl group into a carbonyl group to form urea (B33335) analogs.
Introduction of Additional Functional Groups
The thiourea moiety can be functionalized through various reactions. For instance, it can act as a ligand, coordinating with metal ions through the sulfur and nitrogen atoms. sphinxsai.comksu.edu.tr Furthermore, the reactivity of the thiocarbonyl group allows for the addition of electrophiles. The sulfur atom is nucleophilic and can react with alkylating agents. chemicalforums.com Functionalization can also be achieved by incorporating the thiourea unit into larger, more complex structures, such as calixarenes, to create receptors for ion recognition. mdpi.comrsc.org These modifications leverage the hydrogen-bonding capabilities of the N-H protons and the nucleophilicity of the sulfur atom. wikipedia.orgacs.org
Synthesis of Urea Analogs
The conversion of a thiourea to its corresponding urea analog is a significant transformation that modifies the hydrogen-bonding properties and chemical reactivity of the molecule. beilstein-journals.org This is typically achieved through an oxidative desulfurization process. Reagents such as mercuric oxide (HgO) or hydrogen peroxide (H₂O₂) can be used to replace the sulfur atom with an oxygen atom. The synthesis of ureas from isocyanates, which are oxygen analogs of isothiocyanates, is a parallel synthetic route. beilstein-journals.org Therefore, an alternative pathway to the urea analog of this compound would involve the synthesis and subsequent reaction of 2-methylheptyl isocyanate with hydrazine (B178648). Research has shown that thiourea derivatives generally exhibit different biological activity profiles compared to their urea counterparts. nih.gov
Variation of the Alkyl Chain
The 2-methylheptyl group provides significant lipophilicity to the molecule. Modifying this alkyl chain is a common strategy in medicinal chemistry to modulate properties such as solubility, membrane permeability, and metabolic stability. mdpi.com The synthesis of analogs with different alkyl chains can be readily achieved by starting with different primary amines during the initial thiourea synthesis. organic-chemistry.org
Synthesis of Analogs with Different Branched or Linear Alkyl Substituents
The synthesis of analogs of this compound with varied alkyl substituents is a direct method to modulate the compound's steric and electronic properties. This is typically accomplished by modifying the isothiocyanate precursor. The general synthesis involves the nucleophilic addition of hydrazine to an alkyl isothiocyanate. By substituting 2-methylheptyl isothiocyanate with other linear or branched alkyl isothiocyanates, a library of analogs can be created.
The reactivity of primary alkyl halides with thiourea to form S-alkylisothiouronium salts, a related reaction, is known to be influenced by steric hindrance, following a bimolecular nucleophilic substitution (S_N2) mechanism. rsc.org Shorter-chain primary alkyl halides exhibit higher reactivity compared to those with longer chains or significant branching. rsc.org This principle suggests that the synthesis of thiourea analogs from bulkier or longer-chain alkyl isothiocyanates may require more forcing reaction conditions or result in lower yields compared to less sterically hindered precursors. The choice of the alkyl group—be it a straight-chain like n-octyl or a more sterically demanding branched isomer like tert-octyl—directly influences the lipophilicity and conformational flexibility of the resulting thiourea derivative.
| Analog Structure | Alkyl Substituent (R) | Precursors | Synthetic Rationale |
| n-Octyl | n-Octyl isothiocyanate + Hydrazine | Introduces a linear, more flexible alkyl chain, potentially altering binding interactions and solubility. | |
| tert-Butyl | tert-Butyl isothiocyanate + Hydrazine | Incorporates a sterically bulky group near the thiourea core, which can enforce specific conformations. rsc.org | |
| Isobutyl | Isobutyl isothiocyanate + Hydrazine | Reduces the length and lipophilicity of the alkyl tail compared to the parent compound. | |
| n-Dodecyl | n-Dodecyl isothiocyanate + Hydrazine | Significantly increases lipophilicity, which can impact solubility and interactions with nonpolar environments. nih.gov |
Incorporation of Unsaturated or Cyclic Moieties
Introducing unsaturation or cyclic fragments into the structure of this compound opens avenues to new chemical properties and potential applications, such as creating rigid scaffolds or providing sites for further reactions.
Unsaturated Moieties: The incorporation of an allyl group is a common strategy. N-allylthioureas can be synthesized in a one-pot reaction from an allylic bromide, which first reacts with a thiocyanate (B1210189) salt (e.g., KSCN) to form an allyl isothiocyanate intermediate. This intermediate then reacts with an amine or hydrazine to yield the final product. researchgate.net This approach allows for the introduction of a reactive double bond, which can be used for subsequent modifications like polymerization, cross-coupling, or cyclization reactions.
Cyclic Moieties: Cyclic groups can be introduced by using cycloalkyl-functionalized precursors. For instance, reacting cyclohexyl isothiocyanate with hydrazine would yield 3-Amino-1-cyclohexylthiourea. nih.gov These cyclic analogs can impose conformational constraints on the molecule, which is significant in fields like medicinal chemistry and materials science. Furthermore, the thiourea moiety itself can be a precursor for the synthesis of heterocyclic rings. For example, N,N-disubstituted thioureas can undergo cyclization with reagents like dialkyl acetylenedicarboxylates to form thiazolidinone derivatives. mdpi.com Another pathway involves the cyclization of N-acyl-S-methylisothioureas with hydrazines to produce triazole rings. nih.gov
| Derivative Structure | Incorporated Moiety | Potential Precursors | Synthetic Approach |
| Allyl Group | Allyl bromide, KSCN, 2-methylheptylamine, Hydrazine | Formation of allyl isothiocyanate followed by reaction with an appropriate amine/hydrazine. researchgate.net | |
| Cyclohexyl Ring | Cyclohexyl isothiocyanate + Hydrazine | Standard thiourea synthesis using a cyclic isothiocyanate. nih.gov | |
| Thiazolidinone Ring | This compound + Dialkyl acetylenedicarboxylate | Intramolecular cyclization of the parent thiourea. mdpi.com | |
| Phenyl Group | Phenyl isothiocyanate + 2-methylheptylhydrazine | Introduces an aromatic ring, enabling π-stacking interactions and altering electronic properties. mdpi.com |
Impact of Structural Modifications on Chemical Properties and Reactivity
Structural modifications to the this compound scaffold, whether at the N-1 or N-3 position, have a profound impact on the molecule's chemical properties and subsequent reactivity. These changes affect the electronic distribution within the thiourea core, steric hindrance around reactive sites, and intermolecular forces, which collectively dictate the compound's behavior in chemical reactions and its physical characteristics.
The nature of the substituent on the nitrogen atoms is a critical determinant of reactivity. The conversion rate of thioureas in various reactions is known to decrease as the number of substituents increases or when electron-withdrawing aryl groups are replaced by electron-donating alkyl groups. nih.gov This is because alkyl groups increase the electron density on the nitrogen atoms, which can affect the acidity of the N-H protons and the electrophilicity of the thiocarbonyl carbon. The acidity of the N-H protons is particularly important for the function of thioureas as hydrogen-bond donors in organocatalysis and molecular recognition. rsc.orgbeilstein-journals.org
Crystal engineering studies on N,N,N'-trisubstituted thioureas show that the substituents directly influence the solid-state structure. nih.gov For example, the presence or absence of N-H protons and the steric bulk of the substituents dictate the formation of different hydrogen-bonding networks, leading to structures ranging from infinite chains to discrete hydrogen-bonded pairs or hexameric rings. nih.govnih.gov These supramolecular arrangements are a direct consequence of the specific side chains attached.
Furthermore, structural modifications significantly affect bond parameters within the thiourea moiety. The C=S and C-N bond lengths are sensitive to the electronic nature of the substituents, with more electron-donating groups potentially leading to greater delocalization and a change in bond order. nih.gov In coordination chemistry, the steric and electronic profiles of the thiourea ligand, as determined by its substituents, influence the coordination mode, geometry, and even the stability and redox behavior of the resulting metal complexes. rsc.orgnih.govrsc.org For instance, bulky alkyl groups can favor lower coordination numbers or lead to distorted geometries in the metal complex.
| Structural Modification | Effect on Chemical Properties | Impact on Reactivity | Supporting Evidence |
| Linear vs. Branched Alkyl Chains | Alters lipophilicity and steric bulk. Long-chain and bulky substituents can influence the distribution of isomers in metal complexes. | Affects reaction rates in S_N2-type reactions due to steric hindrance. rsc.org Can influence the geometry and stability of coordination compounds. rsc.org | Studies on N-acyl-thioureas show that bulky N-alkyl groups favor specific isomer formation in platinum complexes. rsc.org |
| Alkyl vs. Aryl Substituents | Aryl groups are electron-withdrawing compared to alkyl groups, increasing N-H acidity. Affects C-N and C=S bond delocalization. | Higher N-H acidity in aryl thioureas enhances their ability to act as hydrogen-bond donors in catalysis. beilstein-journals.org Reactivity in nanocrystal synthesis is tuned by this substitution. nih.gov | N-methyl-N,N'-diphenylthiourea forms distinct hydrogen-bonded pairs in its crystal structure due to the interplay of phenyl and methyl groups. nih.gov |
| Incorporation of Unsaturation (e.g., Allyl) | Introduces a reactive site (C=C bond) for further functionalization (e.g., polymerization, addition reactions). | Enables participation in a wider range of synthetic transformations not accessible to the saturated parent compound. | N-allylthioureas are synthesized for use as versatile intermediates. researchgate.net |
| Incorporation of Cyclic Moieties | Imposes conformational rigidity. Can be designed to pre-organize the molecule for specific binding events. | Can lead to intramolecular cyclization to form new heterocyclic systems. mdpi.comnih.gov The rigid structure can enhance selectivity in catalytic or binding applications. | Thiourea derivatives are used to synthesize thiazolidinones and triazoles through cyclization reactions. mdpi.comnih.gov |
Advanced Analytical Methodologies for Detection and Quantification of 3 Amino 1 2 Methylheptyl Thiourea in Research Contexts
Chromatographic Separation Techniques
Chromatography is an essential tool for the separation and analysis of 3-Amino-1-(2-methylheptyl)thiourea from reaction mixtures, byproducts, or biological matrices. The choice of method depends on the compound's volatility and the specific analytical goal, such as purity assessment or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of thiourea (B124793) derivatives due to their polarity and thermal lability. For this compound, a reverse-phase (RP-HPLC) method is most appropriate. Method development would focus on optimizing the separation from potential impurities, such as starting materials or side-products.
A typical HPLC system for this compound would utilize a C18 or a specialized reverse-phase column with low silanol (B1196071) activity to minimize peak tailing. sielc.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com An acidic modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure the amino group is protonated, leading to sharper, more symmetrical peaks. sielc.com Detection is commonly achieved using a UV detector, as the thiocarbonyl (C=S) group in thioureas has a characteristic UV absorbance. sielc.com
Table 1: Example HPLC Method Parameters for Thiourea Derivative Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column suitable for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Balances retention and elution; acid improves peak shape for the basic analyte. sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, providing good efficiency. |
| Detection | UV at 235 nm | Thiourea and its derivatives exhibit strong absorbance in this region of the UV spectrum. bibliotekanauki.pl |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability. The presence of multiple polar N-H bonds would lead to poor chromatographic performance. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.commdpi.com
The primary targets for derivatization are the amine and thiourea functional groups. A two-step process is often employed:
Esterification/Acylation: The amino group and the N-H protons of the thiourea moiety can be reacted with reagents like alkyl chloroformates (e.g., ethyl chloroformate) or fluorinated anhydrides (e.g., pentafluoropropionic anhydride). mdpi.comnih.gov
Silylation: Alternatively, silylating agents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. mdpi.com
Once derivatized, the compound can be analyzed on a standard nonpolar or mid-polar capillary column (e.g., HP-5) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
The structure of this compound contains a chiral center at the second carbon of the methylheptyl group. Therefore, it exists as a pair of enantiomers. In research contexts, especially if the compound is intended for use in stereospecific synthesis or biological studies, determining the enantiomeric purity is critical.
Chiral HPLC is the method of choice for this analysis. The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ether-based phases (e.g., Crownpak CR(+)) are commonly used for the separation of chiral amines and related compounds. researchgate.net The selection of the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) and any additives is crucial for achieving optimal resolution of the enantiomers. mdpi.com Computational studies can aid in understanding the chiral recognition mechanisms and selecting the most suitable CSP and chromatographic conditions. mdpi.com
Spectroscopic Quantification Methods
Spectroscopic methods offer rapid and reliable quantification of this compound, complementing chromatographic techniques by providing information on concentration, purity, and structural integrity.
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectroscopy is a straightforward and accessible method for determining the concentration of this compound in a solution. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The thiocarbonyl group (C=S) within the thiourea moiety provides a strong chromophore.
For quantification, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV-Vis spectrum. Thiourea derivatives typically show a strong absorbance peak around 235-240 nm. bibliotekanauki.plspectrabase.com A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is particularly useful for rapid concentration checks of pure or semi-pure solutions.
Table 2: Example Calibration Data for UV-Vis Quantification
| Standard Concentration (mg/L) | Absorbance at λmax (235 nm) |
| 1.0 | 0.152 |
| 2.5 | 0.380 |
| 5.0 | 0.765 |
| 7.5 | 1.148 |
| 10.0 | 1.530 |
Quantitative NMR (qNMR) for Purity and Yield Measurement
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without requiring a reference standard of the analyte itself. nih.gov It provides a direct measurement of the molar concentration of a compound by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known concentration. nih.gov
For this compound, a ¹H qNMR experiment would be performed. A suitable, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone) of high purity and known mass is added to a precisely weighed sample of the compound. The mixture is dissolved in a deuterated solvent (e.g., DMSO-d6), and the ¹H NMR spectrum is recorded under conditions that ensure accurate integration.
The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., the methyl protons of the heptyl chain) with the integral of a known proton signal from the internal standard. This technique is invaluable for certifying the purity of newly synthesized batches and for accurately determining reaction yields. nih.govnih.gov
Hyphenated Techniques for Complex Mixture Analysis
The analysis of specific organic molecules such as this compound within complex research contexts necessitates the use of advanced analytical techniques. Hyphenated methods, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity. These methods allow for the isolation of the target analyte from a mixture and its subsequent identification and quantification.
LC-MS/MS for Trace Analysis and Metabolite Identification (Non-Biological)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of thiourea derivatives in various non-biological matrices. biorxiv.orgbiorxiv.org Its high sensitivity and specificity make it ideal for trace-level detection and for the characterization of related substances, such as synthesis impurities or degradation products.
The general approach involves separating the compound from a mixture using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. biorxiv.org For thiourea compounds, reversed-phase chromatography using a C18 column is common, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. biorxiv.orgresearchgate.net
Electrospray ionization (ESI) is frequently the ionization method of choice, and thiourea derivatives often show a good response in the positive ion mode, forming a protonated molecule [M+H]⁺. biorxiv.orguni.lu The tandem mass spectrometry aspect involves selecting this precursor ion, subjecting it to collision-induced dissociation (CID), and then monitoring specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and significantly reduces background noise, enabling quantification at very low levels (pg/mL to ng/mL). biorxiv.orgbiorxiv.org
While specific studies on the non-biological metabolite identification of this compound are not prevalent in public literature, the LC-MS/MS methodology is perfectly suited for such tasks. In a research context, this could involve identifying products from forced degradation studies (e.g., acid, base, oxidative, or photolytic stress) or characterizing by-products from a synthetic route. The high-resolution mass spectrometry capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems would allow for the determination of elemental compositions of unknown related substances, facilitating their structural elucidation.
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Thiourea Derivatives
| Parameter | Setting | Purpose |
| Liquid Chromatography | ||
| Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, acid improves ionization. mdpi.com |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. biorxiv.org |
| Flow Rate | 0.2 - 0.6 mL/min | Typical for analytical scale columns. biorxiv.orgresearchgate.net |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times. researchgate.net |
| Injection Volume | 5 - 10 µL | Standard volume for analysis. researchgate.net |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, thermally labile compounds. biorxiv.org |
| Polarity | Positive Ion Mode | Thioureas typically protonate to form [M+H]⁺. biorxiv.org |
| Scan Type | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.gov |
| Precursor Ion (Q1) | m/z 204.15 [M+H]⁺ (Predicted) | Selects the mass of the target compound. uni.lu |
| Product Ions (Q3) | To be determined experimentally | Specific fragments for confirmation and quantification. |
| Collision Gas | Argon | Used to induce fragmentation of the precursor ion. mdpi.com |
GC-MS for Volatile Component Characterization
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov When characterizing a research-grade sample of this compound, GC-MS can be employed to identify volatile impurities that may originate from the synthesis, such as residual solvents or volatile reagents.
The direct analysis of many thiourea derivatives by GC-MS can be challenging due to their polarity and potential for thermal degradation in the high-temperature environment of the GC injector and column. scirp.org Thioureas can decompose upon heating, leading to the formation of other compounds and making accurate quantification and identification difficult. scirp.org For some related compounds, this thermal decay has been a subject of study itself. scirp.org
To overcome these challenges, derivatization is a common strategy. This involves a chemical reaction to convert the polar N-H groups of the thiourea into less polar, more volatile, and more thermally stable moieties. However, this adds complexity to the sample preparation process.
Alternatively, GC-MS is highly effective for characterizing the profile of any volatile components present alongside the main, non-volatile compound. Techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are powerful for analyzing the volatile fraction of a sample without injecting the non-volatile matrix. nih.gov This could be used to assess the purity of a sample in terms of residual volatile organic compounds. In this method, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov
Identification of compounds is achieved by comparing their mass spectra to established libraries (e.g., NIST) and by using retention indices. nih.gov
Table 2: General GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Setting | Purpose |
| Gas Chromatography | ||
| Column | HP-5ms (or similar non-polar) | General purpose column for separating a wide range of volatile compounds. nih.gov |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film | Standard dimensions for high-resolution separation. nih.gov |
| Carrier Gas | Helium | Inert gas to carry sample through the column. nih.gov |
| Flow Rate | 1.0 mL/min | Typical constant flow rate. nih.gov |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of analytes. nih.gov |
| Oven Program | e.g., 40°C hold 2 min, ramp 10°C/min to 280°C | Temperature gradient to separate compounds based on boiling point. nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization creating reproducible fragmentation patterns. nih.gov |
| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |
| Mass Range | m/z 40 - 500 | Covers the mass range of typical volatile impurities. |
| Ion Source Temp. | 230 °C | Standard operating temperature for the ion source. nih.gov |
| Library Search | NIST / Wiley | Comparison of experimental spectra to databases for identification. nih.gov |
Future Research Directions and Unexplored Avenues for 3 Amino 1 2 Methylheptyl Thiourea
Potential for Advanced Materials Development (Non-Biological)
Thiourea (B124793) derivatives are recognized as valuable precursors and building blocks in materials science. rsc.orgmdpi.com Future research could focus on leveraging the unique structural features of 3-Amino-1-(2-methylheptyl)thiourea for the development of novel non-biological advanced materials.
One promising area is in the synthesis of metal sulfide nanocrystals. semanticscholar.orgnih.gov Substituted thioureas serve as tunable sulfur sources, where the decomposition kinetics, influenced by the substituent groups, can control the size and shape of the resulting nanocrystals. nih.gov The 2-methylheptyl group in this compound could offer unique control over reaction kinetics due to its steric bulk, potentially enabling the synthesis of quantum dots or other nanostructures with precisely tailored optoelectronic properties.
Furthermore, the thiourea moiety can be incorporated into polymer backbones. rsc.org The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows for the formation of self-healing polymers or materials with specific recognition capabilities. The long alkyl chain of the 2-methylheptyl group could enhance the solubility of such polymers in nonpolar organic solvents and influence their mechanical properties, such as flexibility and processability.
Table 1: Potential Applications in Advanced Materials
| Research Area | Potential Role of this compound | Key Structural Feature | Potential Material Properties |
|---|---|---|---|
| Nanocrystal Synthesis | Tunable sulfur precursor | 2-methylheptyl group | Control over nanocrystal size, shape, and dispersibility |
| Functional Polymers | Monomer for polymerization | Thiourea and amino groups | Self-healing capabilities, enhanced solubility, specific thermal properties |
| Corrosion Inhibitors | Surface-adsorbing agent | Sulfur and nitrogen atoms | Formation of a protective layer on metal surfaces |
Exploration in Analytical Reagent Design
Thiourea and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions, making them useful as chelating agents in analytical chemistry. analis.com.myannexechem.com The sulfur and nitrogen atoms act as soft and hard donor sites, respectively, allowing for selective binding to different metals. rsc.org
Future investigations could explore this compound as a selective analytical reagent for metal ion detection or extraction. analis.com.mynih.gov The compound could be developed as a chemosensor, where binding to a specific metal ion induces a measurable optical or electrochemical response. nih.gov The bulky 2-methylheptyl group could play a crucial role in conferring selectivity, creating a specific binding pocket that sterically favors certain metal ions over others. This lipophilic chain would also enhance its utility in liquid-liquid extraction systems for separating and pre-concentrating trace metals from aqueous samples. analis.com.myannexechem.com
Table 2: Potential Roles in Analytical Chemistry
| Application | Mechanism of Action | Role of 2-methylheptyl Group | Target Analytes |
|---|---|---|---|
| Chemosensors | Complexation leading to a colorimetric or fluorescent signal | Enhances selectivity and solubility in sensing matrix | Heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |
| Extraction Agents | Selective chelation and transfer to an organic phase | Increases lipophilicity and partitioning efficiency | Precious metals (e.g., Au, Ag, Pt) |
| Chromatography | Stationary phase ligand for selective metal separation | Influences retention times and separation factors | Transition metal ions |
New Catalytic Applications Beyond Organocatalysis
While bifunctional thioureas are celebrated as powerful organocatalysts that operate through hydrogen bonding, there is significant unexplored potential beyond this domain. libretexts.orgresearchgate.netrsc.org The future of this compound in catalysis could lie in its use as a ligand in coordination chemistry to create novel metal-based catalysts.
The sulfur and nitrogen atoms of the thiourea moiety are excellent donors for transition metals, making it a versatile ligand for creating catalytic complexes. rsc.orgnih.gov By coordinating this compound to metals like palladium, rhodium, or copper, new catalysts could be designed for a range of transformations, including cross-coupling reactions, hydrogenations, or oxidations. The sterically demanding 2-methylheptyl group would be positioned near the metal center, where it could influence the catalyst's activity, stability, and selectivity (e.g., enantioselectivity, regioselectivity) by controlling the access of substrates to the active site. Additionally, thiourea has been investigated as a redox-active additive in energy storage systems, suggesting its potential role in electrocatalysis. rsc.org
Interdisciplinary Research with Other Chemical Fields
The full potential of this compound can be unlocked through interdisciplinary collaborations.
Coordination Chemistry: Designing and synthesizing novel metal complexes with this compound as a ligand would be a foundational step. This involves studying their electronic structures, stability, and geometric configurations, which are essential for predicting their catalytic or material properties. rsc.orgnih.gov
Polymer Chemistry: Collaboration with polymer scientists could lead to the incorporation of this molecule as a functional monomer. Research could explore polymerization techniques and characterize the resulting materials' mechanical, thermal, and adhesive properties. rsc.org
Surface Science: Investigating the interaction of this compound with metal surfaces is crucial for its potential application as a corrosion inhibitor or in modifying electrode surfaces for sensing and catalysis.
Computational Chemistry: Theoretical modeling can predict the binding affinities of the molecule for different metal ions, simulate its role in catalytic cycles, and help in the rational design of new materials.
Development of Novel Synthetic Routes with Enhanced Sustainability
Developing green and sustainable methods for chemical synthesis is a paramount goal in modern chemistry. rsc.org Future research should focus on establishing novel, environmentally friendly synthetic routes to this compound and its derivatives.
Traditional methods for synthesizing thioureas often involve hazardous reagents like thiophosgene or carbon disulfide, and volatile organic solvents. rsc.orgasianpubs.org Modern, sustainable alternatives could include:
Use of Greener Solvents: Employing water, deep eutectic solvents, or solvent-free conditions can significantly reduce the environmental impact of the synthesis. rsc.orgrsc.org
Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as the reaction of amines with elemental sulfur and isocyanides, minimizes waste. organic-chemistry.org
Catalytic Approaches: Utilizing catalysts to promote the reaction under milder conditions (lower temperature and pressure) can reduce energy consumption. Recent studies have shown the use of deep eutectic solvents that also act as catalysts. rsc.orgrsc.org
Table 3: Comparison of Synthetic Routes for Thiourea Derivatives
| Synthetic Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Method | Amine + Thiophosgene or Isothiocyanate | Organic solvents (e.g., acetone (B3395972), benzene) | Well-established, generally high yields | Use of toxic reagents and volatile organic compounds |
| Green Alternative 1 | Amine + Carbon Disulfide | Aqueous medium | Avoids volatile organic solvents | Use of flammable and toxic carbon disulfide |
| Green Alternative 2 | Amine + Thiourea | Deep eutectic solvent (catalyst/medium) | Recyclable solvent/catalyst system, high atom economy | High temperatures may be required |
| Green Alternative 3 | Amine + Isocyanide + Sulfur | Ambient temperature, catalyst-free | High atom economy, mild conditions | Availability of isocyanide starting materials |
By pursuing these unexplored avenues, the scientific community can uncover the full potential of this compound, transforming it from a mere entry in a chemical database into a valuable tool for innovation in materials, analytics, and catalysis.
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-Amino-1-(2-methylheptyl)thiourea, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-methylheptyl isothiocyanate with a primary amine (e.g., 3-aminopropane) under anhydrous conditions. Solvent choice (e.g., acetone or ethanol) and temperature (reflux at 60–80°C) are critical for yield optimization. Catalysts like DMAP (4-dimethylaminopyridine) may enhance reaction efficiency . Post-synthesis purification via recrystallization or column chromatography is recommended, with FT-IR and NMR (¹H/¹³C) used to confirm structural integrity .
Basic: How can X-ray crystallography be employed to validate the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in polar solvents (e.g., ethanol) are analyzed using programs like SHELXL for refinement . Key parameters include bond distances (C=S: ~1.68 Å, N–H: ~0.86 Å) and intramolecular hydrogen bonding (N–H⋯S), which stabilize the thiourea core. ORTEP-3 or WinGX can visualize thermal ellipsoids and packing diagrams . Ensure data-to-parameter ratios >10 to avoid overfitting .
Advanced: What computational tools are suitable for predicting the intermolecular interactions of this compound in solid-state studies?
Answer:
Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model hydrogen bonding and π–π stacking. Software like Gaussian or ORCA calculates interaction energies, while CrystalExplorer visualizes Hirshfeld surfaces to quantify contact contributions (e.g., H⋯S, H⋯N). Validate against experimental SCXRD data . For dynamic behavior, molecular dynamics simulations (GROMACS) assess stability under varying temperatures .
Advanced: How do structural modifications (e.g., alkyl chain length) impact the biological activity of thiourea derivatives like this compound?
Answer:
The 2-methylheptyl group enhances lipophilicity, improving membrane permeability. Compare analogs (e.g., shorter-chain thioureas) via in vitro assays (MTT for cytotoxicity, flow cytometry for apoptosis). Computational docking (AutoDock Vina) identifies binding affinities to targets like Bcl-2 or cytochrome c . Structure-activity relationship (SAR) studies reveal that bulkier substituents may reduce solubility but increase target specificity .
Advanced: How should researchers address contradictions in toxicity data for thiourea derivatives?
Answer:
Discrepancies often arise from dose-dependent effects or model systems (e.g., murine vs. human cell lines). Follow OECD guidelines for acute toxicity (LD50) and subchronic studies. Use in vitro assays (Ames test for mutagenicity) complemented by in vivo models (zebrafish embryos). Prioritize studies adhering to GLPs (Good Laboratory Practices) and cite conflicting data transparently .
Advanced: What spectroscopic techniques are most effective in characterizing hydrogen-bonding networks in this compound?
Answer:
FT-IR identifies N–H stretching (3100–3300 cm⁻¹) and C=S vibrations (1200–1250 cm⁻¹). Solid-state NMR (¹⁵N CP-MAS) resolves hydrogen-bonding patterns. For dynamic solutions, variable-temperature NMR tracks tautomerism (thione ⇌ thiol). Pair with SCXRD to correlate spectral data with crystallographic hydrogen-bond distances .
Advanced: What experimental designs are robust for evaluating the anticancer mechanisms of this compound?
Answer:
Use multi-omics approaches:
- Transcriptomics : RNA-seq to identify apoptosis-related gene expression (e.g., caspase-3, Bax).
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify Bcl-2 suppression.
- Metabolomics : LC-MS to track ATP depletion and mitochondrial dysfunction . Validate with siRNA knockdowns of suspected targets .
Advanced: How can researchers mitigate crystallization challenges for this compound in formulation studies?
Answer:
Employ polymorph screening via solvent-drop grinding or high-throughput crystallization robots. Use additives (e.g., polymers like PVP) to stabilize amorphous forms. Pair with DSC (differential scanning calorimetry) to monitor phase transitions. For co-crystals, screen with GRAS (Generally Recognized As Safe) coformers like succinic acid .
Advanced: What statistical methods are appropriate for analyzing dose-response data in thiourea derivative studies?
Answer:
Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50/IC50 with 95% confidence intervals. For multi-variable experiments (e.g., synergy with cisplatin), use ANOVA followed by Tukey’s post hoc test. Bayesian hierarchical models account for inter-experiment variability .
Advanced: How can environmental exposure risks of this compound be assessed in lab settings?
Answer:
Follow EPA guidelines for persistence (hydrolysis half-life), bioaccumulation (logP), and ecotoxicity (Daphnia magna LC50). Use HPLC-MS/MS to quantify residual compound in waste streams. Implement green chemistry principles (e.g., solvent recycling) and reference REACH compliance data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
